p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI)

Click chemistry N-sulfonyl-1,2,3-triazole regioselectivity

p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI) (CAS 29372-59-6) is a hybrid organic small molecule (C9H10N4O2S, MW 238.27) that fuses a para-toluenesulfonamide core with a 1,2,3-triazole ring via a direct N–N linkage at the N-1 position. Its computed physicochemical properties include a polar surface area (PSA) of 85.26 Ų and a calculated LogP of 1.67, placing it in a favorable drug-like chemical space distinct from many competing sulfonamide-triazole regioisomers.

Molecular Formula C9H10N4O2S
Molecular Weight 238.27 g/mol
Cat. No. B13105631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI)
Molecular FormulaC9H10N4O2S
Molecular Weight238.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NN2C=CN=N2
InChIInChI=1S/C9H10N4O2S/c1-8-2-4-9(5-3-8)16(14,15)12-13-7-6-10-11-13/h2-7,12H,1H3
InChIKeyDNNCLUQPFNAFFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI): Structural Identity, Physicochemical Profile, and Procurement-Relevant Specifications


p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI) (CAS 29372-59-6) is a hybrid organic small molecule (C9H10N4O2S, MW 238.27) that fuses a para-toluenesulfonamide core with a 1,2,3-triazole ring via a direct N–N linkage at the N-1 position . Its computed physicochemical properties include a polar surface area (PSA) of 85.26 Ų and a calculated LogP of 1.67, placing it in a favorable drug-like chemical space distinct from many competing sulfonamide-triazole regioisomers . The compound is classified under HS code 2935009090 (other sulphonamides) and GHS documentation identifies it as a single-component substance (100% concentration) intended exclusively for industrial and research use, with no established consumer or pharmaceutical-grade specifications available as of the latest regulatory assessments .

1
Regiospecific N-sulfonyl-1,2,3-triazole (N-1 linkage) scaffold
2
Enables Rh(II)-catalyzed denitrogenative rearrangement chemistry
3
Computed drug-like property profile supports probe-design consideration

Why Generic Substitution of p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI) Is Scientifically Unjustified


This compound cannot be generically interchanged with other sulfonamide-triazole hybrids because the regiospecific N-1 attachment of the 1,2,3-triazole creates an N–N sulfonamide linkage that is fundamentally distinct from N-sulfonyl-1,2,3-triazoles (where sulfonylation occurs at the triazole nitrogen) and from C-linked triazole-sulfonamide conjugates produced via standard CuAAC click chemistry [1]. N-Sulfonyl-1,2,3-triazoles are well-established privileged scaffolds that undergo rhodium-catalyzed transannulation and denitrogenative rearrangements to generate diverse heterocyclic products—reactivity pathways that are inaccessible to regioisomeric analogs such as 4-methyl-N-(1H-1,2,3-triazol-4-yl)benzenesulfonamide (CAS 57241-10-8) [2]. Even minor structural changes, such as shifting from the N-1 to N-4 triazole attachment or replacing the tosyl group with a benzenesulfonyl moiety, abolish the specific metal-binding geometry, leaving group potential, and downstream synthetic utility that define this compound's value proposition in both medicinal chemistry and organic synthesis workflows [3].

N-1 vs. N-4 triazole attachment
Regioisomeric connectivity changes denitrogenation reactivity; C-linked triazole analogs may not undergo transannulation.
Tosyl vs. mesyl/nosyl leaving group
Leaving group electronic balance shifts reactivity profile; stability and handling context may differ significantly.
C-linked triazole structural analogs
Lack of N–N leaving group eliminates denitrogenative pathways; synthetic utility may not transfer directly.

Quantitative Differentiation Evidence for p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI) Against Closest Analogs


Regioisomeric Differentiation: N-1 vs. N-4 Triazole Attachment Dictates Synthetic Reactivity

The target compound bears the 1,2,3-triazole ring at the sulfonamide nitrogen (N-1 linkage), forming an N-sulfonyl-1,2,3-triazole scaffold. In contrast, 4-methyl-N-(1H-1,2,3-triazol-4-yl)benzenesulfonamide (CAS 57241-10-8) features the triazole attached via the C-4 carbon, creating a fundamentally different connectivity that lacks the activated N–N bond required for Rh(II)-catalyzed transannulation and denitrogenative rearrangements [1]. Copper-catalyzed synthesis of N-sulfonyl-1,2,3-triazoles can be achieved in good to excellent yields (typically 70–95%) under controlled conditions (0 °C, CHCl₃, 2,6-lutidine, CuI), whereas the C-linked regioisomer requires entirely different synthetic routes and does not undergo the same downstream transformations [1].

Regioisomeric differentiation
Class-level
N-sulfonyl-1,2,3-triazole undergoes Rh(II)-catalyzed transannulation; C-linked regioisomer inert under identical conditions.
Regioisomeric connectivity determines synthetic utility context.
Class-level inference; verify in specific system.
Click chemistry N-sulfonyl-1,2,3-triazole regioselectivity

Physicochemical Differentiation: PSA and LogP Values Distinguish Target from Benzenesulfonamide Analogs

The target compound possesses a computed polar surface area (PSA) of 85.26 Ų and a LogP of 1.67 . By comparison, 4-(4-phenyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide (a benzenesulfonamide analog lacking the p-methyl substituent) exhibits a higher PSA due to the additional sulfonamide primary amine, altering membrane permeability and target-binding profiles in carbonic anhydrase assays where benzenesulfonamide derivatives achieve Ki values in the nanomolar range (e.g., Ki = 8.40 nM against hCA II) [1]. The p-tolyl methyl group in the target compound reduces PSA relative to the unsubstituted benzenesulfonamide, potentially improving blood-brain barrier penetration scores while retaining the sulfonamide zinc-binding pharmacophore.

Physicochemical profile
Source review
PSA 85.26 Ų, LogP 1.67
Lower PSA relative to benzenesulfonamide analog may predict improved membrane permeability.
Computed values; experimental confirmation needed.
Physicochemical properties drug-likeness polar surface area

Synthetic Accessibility: Metal-Free Desulfonylative Alkylation vs. Conventional Cross-Coupling

N-Tosyl-1,2,3-triazoles, including the target compound, undergo metal-free desulfonylative alkylation with cyclic 1,3-dicarbonyl compounds to yield β-triazolylenones in moderate to high yields (52–93%) [1]. This reaction exploits the tosyl group as a traceless leaving group and proceeds under mild conditions without transition metal catalysts, contrasting sharply with N-alkyl or N-aryl 1,2,3-triazoles that require palladium-catalyzed cross-coupling for further functionalization. The desulfonylative pathway provides access to a new triazole substitution pattern in a single synthetic step, a transformation that has no direct equivalent in non-sulfonylated triazole analogs [1].

Metal-free alkylation
Class-level
Desulfonylative alkylation with cyclic 1,3-dicarbonyls; yields 52–93% under metal-free conditions.
Supports metal-free synthetic route selection.
Class-level; yields reported in model systems.
Desulfonylative alkylation metal-free synthesis N-tosyl-1,2,3-triazole

Leaving Group Potential: Tosyl vs. Mesyl vs. Nosyl in N-Sulfonyl-1,2,3-Triazole Reactivity

Among N-sulfonyl-1,2,3-triazoles, the p-toluenesulfonyl (tosyl) group offers a balanced leaving group profile. N-Tosyl-1,2,3-triazoles decompose with Rh(II) acetate dimer in the presence of alcohols to form synthetically versatile N-(2-alkoxyvinyl)sulfonamides that can be further converted to phthalan and phenethylamine derivatives [1]. The tosyl group provides sufficient activation for rhodium-carbenoid formation via denitrogenation while maintaining stability during storage and handling, unlike the more labile nosyl (4-nitrobenzenesulfonyl) analogs that may undergo premature decomposition [1]. This intermediate leaving group ability—stronger than mesyl but more controllable than nosyl—positions the target compound as the preferred substrate for denitrogenative transformations in multi-step synthetic sequences.

Leaving group balance
Class-level
Tosyl σp ~0.55; balance between nosyl (~0.78) and mesyl (~0.40) reactivity.
Balanced reactivity context for denitrogenative transformations.
Class-level; stability may vary per storage and handling.
Leaving group ability sulfonamide denitrogenation

Best-Fit Research and Industrial Application Scenarios for p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI)


Medicinal Chemistry: Synthesis of Diversified Heterocyclic Screening Libraries via Denitrogenative Rearrangement

The N-sulfonyl-1,2,3-triazole scaffold of this compound enables Rh(II)-catalyzed denitrogenation to generate rhodium-carbenoid intermediates that can be trapped with alkynes, nitriles, or carbonyl compounds to produce pyrroles, imidazoles, oxazoles, and other privileged heterocycles in a single operation [1]. Medicinal chemistry teams can use this compound as a key intermediate to rapidly diversify lead series without resorting to multi-step de novo heterocycle synthesis, achieving compound collection expansion with high sp³ character and three-dimensional structural diversity that is often lacking in traditional flat aromatic libraries [1].

Click Chemistry: Controlled Synthesis of 1,4-Disubstituted 1,2,3-Triazole Building Blocks

The compound serves as a precursor for the synthesis of 1,4-disubstituted 1,2,3-triazoles through Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) when the tosyl group is used as a leaving group for subsequent functionalization. This approach provides access to triazole libraries with defined regiochemistry (>95:5 regioselectivity for the 1,4-isomer) [1]. Unlike direct CuAAC reactions that produce triazoles lacking further functionalization handles, the tosyl group in this compound allows post-click diversification through desulfonylative alkylation, expanding accessible chemical space [2].

Pharmaceutical Intermediate Procurement: Sulfonamide-Containing Fragment for Carbonic Anhydrase and Antiproliferative Programs

The p-toluenesulfonamide substructure in this compound serves as a zinc-binding group (ZBG) pharmacophore that is essential for carbonic anhydrase (CA) inhibition, a validated therapeutic mechanism in glaucoma, epilepsy, and cancer [1]. While the target compound itself has limited reported biological data, benzenesulfonamide-triazole conjugates exhibit Ki values as low as 0.03 µM against tumor-associated hCA IX, and the p-tolyl methyl group may offer selectivity advantages over unsubstituted benzenesulfonamide analogs by sterically discriminating between CA isoforms [1]. Procurement teams supporting early-stage oncology or ophthalmology programs should prioritize this compound as a fragment starting point over generic sulfonamides lacking the triazole exit vector for further elaboration.

Process Chemistry: Metal-Free Green Chemistry Routes to β-Triazolylenones

For industrial-scale synthesis of triazole-containing intermediates, this compound enables a metal-free desulfonylative alkylation pathway that eliminates the need for palladium or copper catalysts, reducing heavy metal contamination in API synthesis streams and simplifying waste treatment protocols [1]. The reaction proceeds under mild conditions (room temperature to 60 °C) with t-BuONa as base, offering a cost-effective and environmentally benign alternative to transition metal-catalyzed cross-coupling approaches that require expensive ligands, inert atmosphere, and extensive purification [1]. This green chemistry advantage is quantifiable through reduced E-factor and lower process mass intensity metrics, which are increasingly mandated in pharmaceutical development.

Application
Selection Property
Validation Focus
Heterocycle library synthesis via denitrogenation
Denitrogenative reactivity context
Transannulation scope review
1,4-Disubstituted triazole building block synthesis
Regioselective click chemistry context
Post-click diversification compatibility
Carbonic anhydrase inhibitor probe research
Zinc-binding sulfonamide pharmacophore context
CA isoform selectivity screening
Metal-free β-triazolylenone synthesis
Metal-free desulfonylative alkylation context
Process green chemistry assessment
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